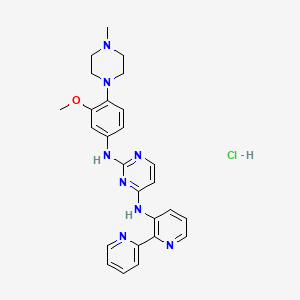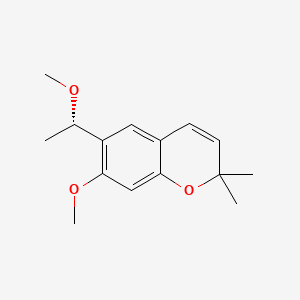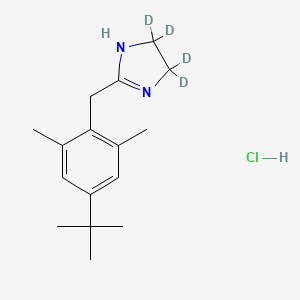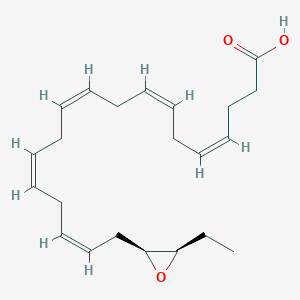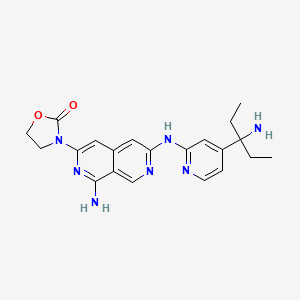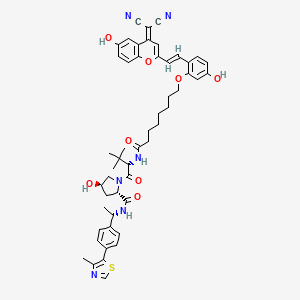
PROTAC ER|A Degrader-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC ER|A Degrader-6 is a potent proteolysis targeting chimera (PROTAC) designed to degrade estrogen receptor alpha (ERα). This compound has shown significant potential in the treatment of estrogen receptor-positive breast cancer by targeting and degrading the estrogen receptor, thereby inhibiting the growth of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER|A Degrader-6 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately.
Linker Attachment: A linker is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large quantities of the ligands and linker are synthesized in batches.
Purification: The final product is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the compound.
化学反応の分析
Types of Reactions: PROTAC ER|A Degrader-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially impacting its binding affinity.
Substitution: Substitution reactions can modify the ligands or linker, leading to changes in the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Major Products: The major products formed from these reactions include modified versions of the original compound with altered functional groups, which can impact the compound’s ability to degrade the estrogen receptor .
科学的研究の応用
PROTAC ER|A Degrader-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation on cellular processes.
Biology: Employed in research to understand the role of estrogen receptor alpha in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating estrogen receptor-positive breast cancer and other hormone-dependent cancers.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research to identify novel targets for protein degradation
作用機序
PROTAC ER|A Degrader-6 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor signaling pathways, thereby reducing the growth and proliferation of estrogen receptor-positive cancer cells .
類似化合物との比較
Vepdegestrant (ARV-471): Another PROTAC estrogen receptor degrader currently in clinical development for breast cancer.
ERD-148: A potent PROTAC estrogen receptor alpha degrader with similar mechanisms of action.
Uniqueness: PROTAC ER|A Degrader-6 is unique in its ability to degrade both unphosphorylated and phosphorylated forms of estrogen receptor alpha, providing a more comprehensive approach to inhibiting estrogen receptor signaling. This distinguishes it from other compounds like fulvestrant, which primarily targets unphosphorylated estrogen receptor alpha .
特性
分子式 |
C51H56N6O8S |
|---|---|
分子量 |
913.1 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[8-[2-[(E)-2-[4-(dicyanomethylidene)-6-hydroxychromen-2-yl]ethenyl]-5-hydroxyphenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H56N6O8S/c1-31(33-12-14-35(15-13-33)47-32(2)54-30-66-47)55-49(62)43-24-39(60)29-57(43)50(63)48(51(3,4)5)56-46(61)11-9-7-6-8-10-22-64-45-25-38(59)18-16-34(45)17-20-40-26-41(36(27-52)28-53)42-23-37(58)19-21-44(42)65-40/h12-21,23,25-26,30-31,39,43,48,58-60H,6-11,22,24,29H2,1-5H3,(H,55,62)(H,56,61)/b20-17+/t31-,39+,43-,48+/m0/s1 |
InChIキー |
BEBLTJXFADWQEZ-DWWRPWEUSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)/C=C/C5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)C=CC5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


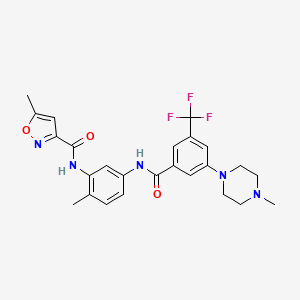
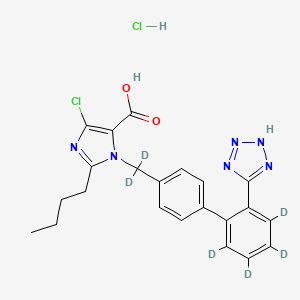
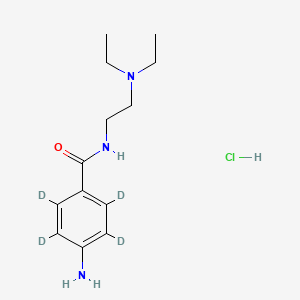
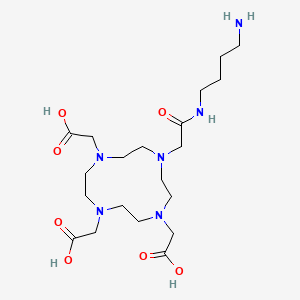
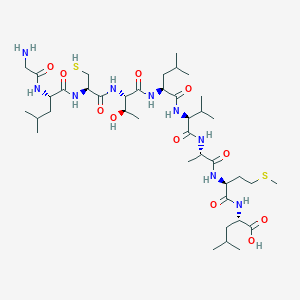

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
